1-Hepten-3-one

Flavor Chemistry Sensory Science Food Analysis

1-Hepten-3-one (CAS 2918-13-0) is a seven-carbon α,β-unsaturated ketone (enone) with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol. It is characterized by a terminal vinyl group conjugated to a carbonyl, placing it within the homologous series of 1-alken-3-ones.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 2918-13-0
Cat. No. B149102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hepten-3-one
CAS2918-13-0
Synonyms1-Hepten-3-one
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCCCCC(=O)C=C
InChIInChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3
InChIKeyOYLCUJRJCUXQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hepten-3-one (CAS 2918-13-0): Procurement-Focused Overview of a C7 α,β-Unsaturated Ketone Flavor and Fragrance Intermediate


1-Hepten-3-one (CAS 2918-13-0) is a seven-carbon α,β-unsaturated ketone (enone) with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1]. It is characterized by a terminal vinyl group conjugated to a carbonyl, placing it within the homologous series of 1-alken-3-ones. This compound is naturally occurring in grapefruit oil and certain arthropod defensive secretions, and is recognized as a key volatile organic compound (VOC) in food flavor chemistry and semiochemical research [2]. Its physicochemical properties, including a predicted logP of ~1.67–1.88 and moderate water solubility (2.86 g/L), dictate its behavior in analytical and formulation contexts [3].

Why 1-Hepten-3-one (CAS 2918-13-0) Cannot Be Casually Replaced by 1-Octen-3-one or Other Chain-Length Analogs


In the homologous series of 1-alken-3-ones, simple substitution of 1-hepten-3-one with 1-octen-3-one (C8) or 1-hexen-3-one (C6) is scientifically unsound. Odor thresholds, sensory character, and chromatographic behavior are all sharply dependent on chain length. For instance, odor thresholds in water differ by a factor of four between 1-hepten-3-one and 1-octen-3-one [1], while thresholds in air can span over four orders of magnitude across the series [2]. Gas chromatographic retention indices also shift by ~100 units per additional methylene, fundamentally altering co-elution profiles in complex matrices [3]. These quantifiable, non-linear differences preclude any assumption of functional equivalence, mandating explicit procurement of the target C7 compound for reproducible analytical or sensory outcomes.

Quantitative Differentiation of 1-Hepten-3-one (CAS 2918-13-0) from Closest Analogs: A Procurement Evidence Guide


Odor Threshold in Water: 1-Hepten-3-one is 4× Less Potent than 1-Octen-3-one

In a direct head-to-head comparison of odor thresholds in a model food matrix, 1-hepten-3-one exhibited an odor threshold of 0.04 μg/kg, whereas its C8 analog 1-octen-3-one was substantially more potent at 0.01 μg/kg [1]. The 4-fold difference in threshold (0.04 vs 0.01 μg/kg) corresponds to a 4× lower odor activity value (OAV) for 1-hepten-3-one at equal concentrations [1].

Flavor Chemistry Sensory Science Food Analysis

Odor Threshold in Air: 1-Alken-3-one Chain Length Dictates Airborne Potency Spanning 4 Orders of Magnitude

A systematic cross-study of 1-alken-3-ones revealed that odor thresholds in air are exquisitely sensitive to chain length. The C6 analog 1-hexen-3-one exhibits a threshold of 0.0032 ng/L_air, while the C12 analog 1-dodecen-3-one requires 55 ng/L_air—a >17,000-fold difference [1]. While a precise airborne threshold for 1-hepten-3-one was not reported in this series, its structural position between C6 and C8 analogs strongly implies an intermediate value. The C8 analog 1-octen-3-one is frequently cited with a threshold in the range of 0.03–1.12 µg/m³ (equivalent to 0.03–1.12 ng/L) [2], placing 1-hepten-3-one in a distinct potency tier from both shorter- and longer-chain homologs.

Environmental Odor Indoor Air Quality Semiochemical Detection

GC Retention Index on DB-5: 1-Hepten-3-one Elutes ~100 Units Earlier than 1-Octen-3-one

Gas chromatographic retention indices (RI) provide a system-independent metric for compound identification and separation optimization. On non-polar DB-5 or equivalent columns, 1-hepten-3-one exhibits a retention index of 856–876 (mean ~862–876) [1], whereas its C8 analog 1-octen-3-one consistently elutes later with RI values in the 973–980 range [2]. The ~100-unit difference is consistent with the addition of one methylene group and is analytically significant for ensuring baseline separation in complex volatile mixtures.

Analytical Chemistry GC-MS Method Development Volatile Metabolomics

Contribution to Thermal Oxidation Aroma: 1-Hepten-3-one Among 8 Compounds Accounting for 46% of Total Aroma

In a GC-O (CharmAnalysis) study of thermally oxidized polyethylene, a specific subset of eight C6–C9 aldehydes and ketones—including hexanal, 1-hepten-3-one, 1-octen-3-one, octanal, 1-nonen-3-one, nonanal, trans-2-nonenal, and diacetyl—collectively contributed approximately 46% of the total aroma from oxidized polyethylene [1]. This quantitative finding establishes 1-hepten-3-one as a principal contributor to off-odor profiles in polymer degradation, alongside its C8 analog. The non-specific nature of this contribution (i.e., 1-hepten-3-one is part of a multi-component mixture rather than a dominant single source) informs its role in complex off-odor matrices.

Polymer Science Food Packaging Off-Odor Analysis

Unique Correlation with Hydroxyl Radical Scavenging: 1-Hepten-3-one as a Marker of Antioxidant Activity in Mushroom Enzymatic Hydrolysates

In an enzymatic hydrolysate of Boletus edulis (king bolete mushroom), Mantel test correlation analysis revealed for the first time that the abundance of 1-hepten-3-one was significantly correlated with ·OH (hydroxyl radical) scavenging rate, with a statistical significance of P < 0.01 [1]. No comparable correlation has been reported for 1-octen-3-one or other 1-alken-3-ones in this specific context. This finding positions 1-hepten-3-one not merely as a flavor volatile but as a potential marker compound for antioxidant activity in fungal-derived preparations.

Food Bioscience Antioxidant Activity Functional Food Development

High-Value Application Scenarios for 1-Hepten-3-one (CAS 2918-13-0) Based on Verifiable Quantitative Differentiation


Sensory Science and Flavor Formulation: Achieving Controlled Metallic/Geranium Notes Without Mushroom Dominance

Formulators requiring a metallic, geranium-like, or herbal top note without the potent mushroom character of 1-octen-3-one should select 1-hepten-3-one. The 4-fold higher odor threshold in water (0.04 vs 0.01 μg/kg) [1] provides a wider concentration window for achieving subtle, non-overpowering sensory effects. This is particularly relevant in fruit flavor applications where 1-hepten-3-one has been identified as a key odor-active component of fresh grapefruit juice [2].

Analytical Method Development and Metabolomics: Ensuring Accurate GC-MS Identification via Distinct Retention Index

For laboratories developing GC-MS methods for complex volatile mixtures (e.g., food volatilomes, environmental samples), 1-hepten-3-one is an essential calibration standard. Its distinct retention index (856–876 on DB-5) [1] differs by nearly 100 units from 1-octen-3-one (973–980) [2], ensuring unambiguous identification and preventing false-positive assignments. Procuring the authentic C7 standard is mandatory for building accurate retention-index libraries and validating compound identities in untargeted metabolomics workflows.

Polymer and Packaging Off-Odor Research: Benchmarking Degradation Fingerprints in Polyethylene

Investigators studying thermal oxidation of polyethylene food packaging must include 1-hepten-3-one in their analytical panels. The compound is part of a defined 8-compound group that collectively accounts for 46% of the total aroma from oxidized polyethylene [1]. Omitting 1-hepten-3-one from the analytical scope would leave a quantifiable gap in the characteristic off-odor fingerprint, compromising the accuracy of sensory correlation studies and mitigation strategy assessments.

Functional Food and Mushroom-Derived Product Research: Dual Marker for Flavor and Antioxidant Potential

For researchers developing enzymatic hydrolysates from Boletus edulis or related fungal species, 1-hepten-3-one offers a unique dual-marker capability. It is both a key flavor substance and a compound whose abundance significantly correlates with hydroxyl radical scavenging activity (P < 0.01) [1]. This dual association—not documented for 1-octen-3-one or other 1-alken-3-ones in this context—enables 1-hepten-3-one to serve as a quality marker linking sensory properties to functional antioxidant attributes.

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